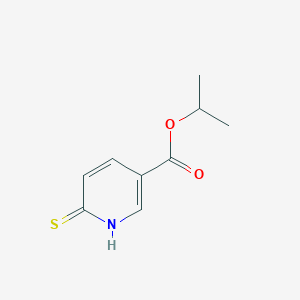
propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate is an organic compound with the molecular formula C₉H₁₁NO₂S. It is known for its unique structure, which includes a pyridine ring substituted with a sulfanylidene group and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate typically involves the esterification of 6-sulfanylidene-1H-pyridine-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-sulfanylidene-1H-pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of isopropyl.
Methyl 6-sulfanylidene-1H-pyridine-3-carboxylate: Similar structure but with a methyl ester group.
6-Sulfanylidene-1H-pyridine-3-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it a compound of interest for further research .
Eigenschaften
CAS-Nummer |
175909-92-9 |
|---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-6(2)12-9(11)7-3-4-8(13)10-5-7/h3-6H,1-2H3,(H,10,13) |
InChI-Schlüssel |
KJTRIOUSZDNLBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CNC(=S)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


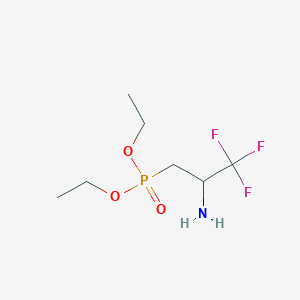
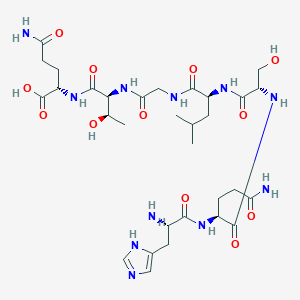

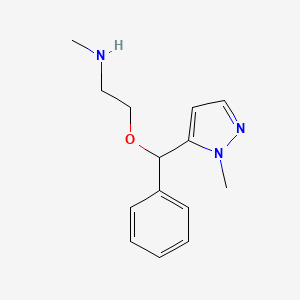

![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)
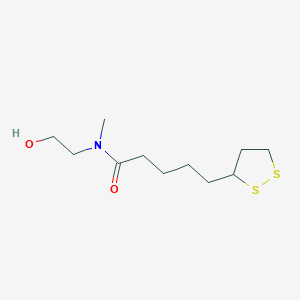
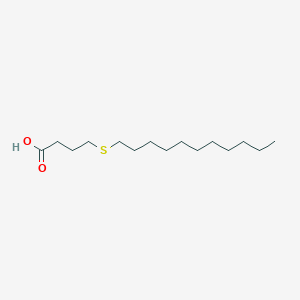
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)

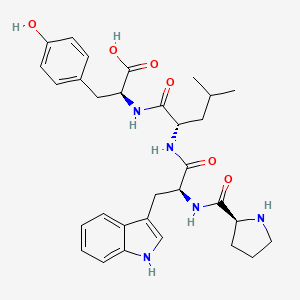
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
